![molecular formula C8H8BrN3 B13686727 3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of a bromine atom and a methyl group in its structure makes it a valuable intermediate in various chemical reactions and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine typically involves the bromination of N-methylimidazo[1,2-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-methylimidazo[1,2-a]pyridin-6-amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.
Major Products Formed
Substitution: Formation of various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of N-methylimidazo[1,2-a]pyridin-6-amine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of drugs targeting various diseases, including tuberculosis.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceutical Industry: Utilized in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine scaffold play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
3-Methylimidazo[1,2-a]pyrazin-6-amine: Another heterocyclic compound with similar structural features.
2-Methylimidazo[1,2-a]pyridine: Used in various synthetic applications.
Uniqueness
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications . This makes it a valuable intermediate in the synthesis of complex molecules and a versatile scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H8BrN3 |
---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
3-bromo-N-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H8BrN3/c1-10-6-2-3-8-11-4-7(9)12(8)5-6/h2-5,10H,1H3 |
InChI-Schlüssel |
CLYZFZAWINOPHG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CN2C(=NC=C2Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.